3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile
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Overview
Description
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with a chloropyridinyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the pyridazine ring.
Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents such as cyanogen bromide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridazine ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropyridine-5-boronic acid
- 2-Chloro-4-pyridinylboronic acid
- 5-Chloropyridine-3-boronic acid
Uniqueness
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C12H9ClN4O |
---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
3-(5-chloropyridin-3-yl)oxy-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C12H9ClN4O/c1-7-8(2)16-17-12(11(7)4-14)18-10-3-9(13)5-15-6-10/h3,5-6H,1-2H3 |
InChI Key |
DTZHZIUQBZTOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)OC2=CC(=CN=C2)Cl)C |
Origin of Product |
United States |
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